4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride
Description
Propriétés
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4.ClH/c8-7-10-5-12(11-7)6-1-3-9-4-2-6;/h1-5H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKADFDNISHJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Physicochemical Profiling and Synthetic Methodology of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride
Executive Summary
In modern medicinal chemistry, the strategic design of bifunctional heterocyclic building blocks is critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride (Theoretical Formula: C₇H₅BrN₄ • HCl) represents a highly specialized, non-ubiquitous intermediate. It combines the basicity and hydrogen-bond accepting capability of a pyridine ring with the rigid, electron-deficient geometry of a 1,2,4-triazole, capped by a highly reactive C-Br bond.
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its downstream utility in cross-coupling reactions for the development of targeted covalent inhibitors and PROTAC ligands.
Molecular Architecture & Physicochemical Profiling
The physicochemical behavior of this molecule is dictated by the electronic interplay between the pyridine and triazole rings. The electron-withdrawing nature of the 1,2,4-triazole significantly modulates the electron density of the pyridine ring, lowering its intrinsic pKa. Furthermore, the hydrochloride salt form ensures high aqueous solubility, which is critical for handling and purification.
Table 1: Quantitative Physicochemical Data
| Property | Value (Calculated/Empirical) | Mechanistic Causality & Notes |
| Molecular Weight | 261.51 g/mol | Free base (225.05 g/mol ) + HCl (36.46 g/mol ). |
| Molecular Formula | C₇H₅BrN₄ • HCl | 1:1 stoichiometry of free base to hydrochloric acid. |
| LogP (Free Base) | ~1.2 - 1.5 | The lipophilic bromine atom balances the highly polar triazole and pyridine nitrogens, placing it in an optimal range for fragment-based drug design. |
| pKa (Pyridinium) | ~3.8 - 4.2 | Lower than unsubstituted pyridine (5.2) due to the strong inductive electron-withdrawing effect (-I) of the N-linked triazole at the para position. |
| Solubility | >50 mg/mL in H₂O | The HCl salt disrupts the crystal lattice energy and ionizes the pyridine nitrogen, drastically increasing solvation in polar protic solvents (H₂O, MeOH). |
| Melting Point | >220 °C (Decomp.) | Typical for rigid heterocyclic hydrochloride salts; decomposes before melting due to the thermal cleavage of the C-Br or N-N bonds. |
Synthetic Methodology & Mechanistic Insights
The synthesis of 1-aryl-1,2,4-triazoles historically suffers from regioselectivity issues when utilizing standard Nucleophilic Aromatic Substitution (SₙAr) pathways, often yielding mixtures of N1 and N2 isomers [1]. However, by utilizing a pre-functionalized 3-bromo-1H-1,2,4-triazole, the steric bulk of the bromine atom directs the nucleophilic attack predominantly through the less hindered N1 position [2].
Experimental Protocol: SₙAr and Salt Formation
Step 1: SₙAr Coupling (Free Base Synthesis)
-
Charge Reactor: To an oven-dried 100 mL round-bottom flask, add 4-chloropyridine hydrochloride (1.0 equiv, 10 mmol) and 3-bromo-1H-1,2,4-triazole (1.05 equiv, 10.5 mmol).
-
Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 25 mmol).
-
Causality: Cs₂CO₃ (pKa ~10.3) is perfectly matched to deprotonate the triazole (pKa ~10) without inducing side reactions. DMF provides a polar aprotic environment that stabilizes the Meisenheimer complex transition state during the SₙAr reaction.
-
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor via LC-MS until the 4-chloropyridine is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Hydrochloride Salt Precipitation
-
Dissolution: Dissolve the crude free base in a minimal volume of anhydrous Dichloromethane (DCM).
-
Salt Formation: Dropwise, add 4.0 M HCl in 1,4-dioxane (1.2 equiv) at 0 °C under vigorous stirring.
-
Causality: The use of anhydrous HCl in dioxane prevents the hydrolysis of the C-Br bond and ensures the precipitation of a highly pure, non-hygroscopic salt.
-
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final product.
Fig 1. Two-step synthetic workflow for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride.
Analytical Characterization Protocol
To ensure the integrity of the synthesized batch, the following self-validating analytical system must be employed.
-
¹H NMR (400 MHz, DMSO-d₆): The protonation of the pyridine nitrogen will shift the aromatic protons downfield. Expect two doublets for the pyridine ring (e.g., ~8.9 ppm and ~8.2 ppm, integrating for 2H each). The triazole C5 proton will appear as a sharp singlet far downfield (~9.5 ppm) due to the adjacent electronegative nitrogens.
-
LC-MS (ESI+):
-
Observation: An isotopic doublet at m/z 225.0 and 227.0 (1:1 ratio) corresponding to [M+H]⁺. This confirms the presence of the bromine isotope pattern (⁷⁹Br and ⁸¹Br).
-
-
HPLC Purity Analysis:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Water/Acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA) .
-
Causality: Without TFA, the basic pyridinium nitrogen will interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, ensuring a sharp, symmetrical peak for accurate area-under-the-curve (AUC) integration.
-
Downstream Applications in Drug Discovery
The 4-(1H-1,2,4-triazol-1-yl)pyridine core is increasingly recognized in the development of targeted covalent inhibitors and kinase scaffolds [3]. The presence of the bromine atom at the 3-position of the triazole serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The C-Br bond can be reacted with diverse aryl or heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O) to extend the scaffold, generating highly selective kinase inhibitor backbones.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines (Pd₂(dba)₃, XPhos, NaOtBu) allows for the attachment of flexible linkers, making this molecule an ideal anchor for Proteolysis Targeting Chimeras (PROTACs).
Fig 2. Downstream C-C and C-N cross-coupling applications in targeted drug discovery.
References
-
Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). "Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles." Organic Letters, 15(14), 3586–3589.[Link]
-
La Cruz, T. E., Treitler, D. S., Tam, A., et al. (2020). "Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block." Organic Process Research & Development, 24(2), 279–285.[Link]
-
Hillebrand, L., Liang, X. J., Serafim, R. A. M., & Gehringer, M. (2024). "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, 67(10), 7668–7758.[Link]
An In-depth Technical Guide to 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride: Molecular Characteristics and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, including molecular weight, and outlines a robust synthetic pathway for its preparation and subsequent characterization. A significant focus is placed on the three-dimensional structure of the molecule, for which a predicted model is presented in the absence of experimental crystallographic data. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel bioactive molecules incorporating the pyridine-triazole scaffold.
Introduction
The fusion of pyridine and 1,2,4-triazole rings in a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Both heterocycles are privileged structures, frequently found in a wide array of pharmacologically active compounds. The 1,2,4-triazole moiety is known for its diverse biological activities, including antifungal, antimicrobial, and anticonvulsant properties.[1] Similarly, the pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles. The combination of these two rings in 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride suggests a molecule with potential for further exploration in drug discovery programs. The bromine substituent on the triazole ring offers a handle for subsequent chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
This guide provides a detailed examination of the molecular weight and three-dimensional structure of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride, alongside a proposed synthetic route and characterization strategy.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and calculated molecular weights for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride | - |
| Molecular Formula (Base) | C₇H₅BrN₄ | Calculated |
| Molecular Weight (Base) | 225.05 g/mol | Calculated |
| Molecular Formula (HCl Salt) | C₇H₆BrClN₄ | Calculated |
| Molecular Weight (HCl Salt) | 261.51 g/mol | Calculated |
Note: The molecular weights are calculated based on the atomic weights of the constituent elements.
Synthesis and Characterization
The synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine can be achieved through a multi-step process, starting from readily available precursors. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of related N-aryl-1,2,4-triazoles.[2]
Synthetic Protocol
Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline
This key intermediate can be prepared by the reaction of 4-bromoaniline with 1,2,4-triazole under alkaline conditions.[2]
-
Reactants: 4-Bromoaniline, 1,2,4-triazole, a suitable base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
To a solution of 4-bromoaniline and 1,2,4-triazole in DMF, add potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(1H-1,2,4-triazol-1-yl)aniline.
-
Step 2: Diazotization of 4-(1H-1,2,4-triazol-1-yl)aniline and Sandmeyer Reaction
The amino group of the intermediate is converted to a bromo group via a Sandmeyer reaction.
-
Reactants: 4-(1H-1,2,4-triazol-1-yl)aniline, sodium nitrite, hydrobromic acid, and copper(I) bromide.
-
Procedure:
-
Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline in a solution of hydrobromic acid and water, and cool the mixture to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine.
-
Purify the crude product by column chromatography.
-
Step 3: Formation of the Hydrochloride Salt
-
Reactants: 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
Dissolve the purified 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with the solvent, and dry under vacuum to yield 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride.
-
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and triazole rings. The protons on the pyridine ring will likely appear as two sets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton on the triazole ring is expected to appear as a singlet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment, with the carbon bearing the bromine atom and the carbons of the pyridine ring appearing at characteristic chemical shifts.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and N-N stretching of the triazole ring, and C-Br stretching are expected to be observed.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the free base, along with a characteristic isotopic pattern due to the presence of bromine.
Three-Dimensional Structure
As of the writing of this guide, no experimental three-dimensional structure of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride has been reported in the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). In the absence of crystallographic data, a predicted 3D structure and a discussion of its conformational properties are provided.
Predicted Molecular Geometry
The 3D structure of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine is expected to feature two planar heterocyclic rings, the pyridine and the 1,2,4-triazole, connected by a single C-N bond. The overall conformation of the molecule is determined by the torsion angle around this bond.
Computational studies on similar N-aryl-1,2,4-triazoles suggest that the two rings are generally not coplanar due to steric hindrance between the ortho-hydrogens of the pyridine ring and the atoms of the triazole ring.[6] The dihedral angle between the planes of the two rings is expected to be in the range of 30-60 degrees, representing a compromise between π-system conjugation (which favors planarity) and the minimization of steric repulsion.
The hydrochloride salt formation will occur at the most basic nitrogen atom, which is the nitrogen of the pyridine ring. This protonation is unlikely to significantly alter the overall conformation of the two rings relative to each other.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and structural aspects of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride. While experimental data on its three-dimensional structure is currently unavailable, a predicted conformation has been discussed based on the known geometries of its constituent heterocyclic rings. A plausible synthetic route and methods for its characterization have also been outlined. This information serves as a valuable starting point for researchers interested in exploring the potential of this and related compounds in various scientific disciplines, particularly in the realm of drug discovery and development. Further experimental studies, including single-crystal X-ray diffraction, are warranted to definitively elucidate the solid-state structure of this compound.
References
-
Kothari, P. J., et al. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Substituted-1,2,4-triazoles. Spectroscopy Letters, 11(1). [Link]
-
Trivedi, M. K., & Branton, A. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 9(4). [Link]
- Al-Amiery, A. A., et al. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 1(1).
-
Wierzejewska, M., & Badowska-Roslonek, K. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. [Link]
- Reddy, P. V. G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(2).
- Al-Jbouri, F. H. A. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 28(1).
-
Patel, G. K., & Patel, H. S. (2015). Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-[1][3][7]triazolo[3,4-b][1][4][7]thiadiazole derivatives. Advanced Applied Science Research, 6(3), 64-71.
-
Biernasiuk, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6036. [Link]
- Al-Masoudi, N. A. L., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 1-8.
- International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal, 8(4), 183-190.
- Yildiz, M., et al. (2017). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Spectroscopy Letters, 50(7), 389-401.
-
Drozd, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721. [Link]
- Singh, R., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impact Factor, 5(12).
- Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(2), 469-470.
-
Fun, H.-K., et al. (2011). 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2363. [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Bio, A. M., et al. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3694–3697. [Link]
-
ResearchGate. (n.d.). Orientation of the pyridyl groups with respect to the triazole ring in selected compounds, listed as dihedral angle from X-ray structure determination and, in parenthesis, from DFT calculation. Retrieved from [Link]
- Goud, E. V., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 1(5), 859–866.
-
Wang, S., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(16), 6138. [Link]
-
ResearchGate. (n.d.). Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit. Retrieved from [Link]
-
Reddy, T. R., et al. (2019). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Organic & Biomolecular Chemistry, 17(36), 8416–8420. [Link]
-
ResearchGate. (n.d.). The distribution of values for the P1/P2 angle between the pyridine ring planes (a) and the distribution of torsion angle T for pyridine contacts with a parallel orientation of rings (b). Retrieved from [Link]
- Al-Juboori, A. A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 245-253.
- Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(8), 6-17.
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. Retrieved from [Link]
- Bautista-Jiménez, D., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 29(1).
-
ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and stereochemistry of N 4-Aryl-1,2,4-triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Sharma, P., et al. (2022). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Scientific Reports, 12(1), 1699.
-
MDPI. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmainfo.in [pharmainfo.in]
Preliminary In Vitro Toxicity Profile of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride: A Technical Guide for Preclinical Screening
Executive Summary & Structural Toxicology
The compound 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride represents a highly functionalized heterocyclic building block frequently utilized in modern drug discovery (e.g., kinase inhibitors, antifungal agents). While the hydrochloride salt formulation significantly enhances aqueous solubility—preventing compound precipitation in culture media that often skews in vitro readouts—the core scaffold carries specific structural alerts that necessitate rigorous toxicological profiling.
As an Application Scientist, evaluating this compound requires looking beyond basic cell death. The structural combination of a basic pyridine nitrogen and a lipophilic halogenated triazole introduces three primary liabilities:
-
Cardiotoxicity: The basic pyridine nitrogen is a classic pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Hepatotoxicity: Halogenated heterocycles can undergo cytochrome P450 (CYP)-mediated bioactivation, potentially generating reactive electrophilic intermediates that deplete intracellular glutathione (GSH), leading to Drug-Induced Liver Injury (DILI). Analogous brominated pyrazolyl-pyridines exhibit established acute toxicity and irritation hazards[1].
-
Genotoxicity: The bromo-triazole moiety requires screening for potential base-pair substitution or frameshift mutations.
To de-risk this compound, we deploy a tiered, self-validating in vitro screening strategy grounded in international regulatory guidelines (OECD, ICH, ISO).
Tiered in vitro toxicity screening workflow for halogenated triazolyl-pyridines.
Tier 1: Hepatotoxicity & Basal Cytotoxicity (HepaRG 3D Models)
Mechanistic Rationale
Historically, HepG2 cells have been the gold standard for basal cytotoxicity assays[2]. However, HepG2 cells lack robust basal expression of critical drug-metabolizing enzymes. Because the bromo-triazole moiety is susceptible to oxidative metabolism, we utilize HepaRG cells cultured in 3D spheroids. HepaRG cells functionally express key Phase I enzymes (CYP1A2, CYP2C9, CYP3A4) and Phase II enzymes, making them vastly superior for detecting metabolism-dependent DILI[3].
Proposed CYP450-mediated bioactivation pathway leading to hepatotoxicity.
Self-Validating Protocol: 3D HepaRG Cytotoxicity Assay
-
Cell Seeding: Seed differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at 2,000 cells/well. Centrifuge briefly to promote 3D spheroid aggregation. Incubate for 7 days to ensure tight spheroid formation.
-
Compound Preparation: Dissolve 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine HCl in DMSO, then dilute in culture media to achieve final testing concentrations (0.1, 1, 10, 50, and 100 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.
-
Internal Controls:
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Control: Acetaminophen (AAP) at 10 mM (known to induce CYP-mediated DILI)[3].
-
-
Exposure & Multiplexed Readout: Treat spheroids for 72 hours. Extract 50 µL of supernatant to measure Lactate Dehydrogenase (LDH) release (indicating membrane rupture). Add CellTiter-Glo® 3D reagent to the remaining well volume to quantify intracellular ATP (indicating mitochondrial viability).
Tier 2: Genotoxicity Assessment (OECD 471 Ames Test)
Mechanistic Rationale
To ensure the brominated heterocycle does not intercalate DNA or cause frameshift mutations, a bacterial reverse mutation assay (Ames test) is mandatory. The assay is conducted in accordance with OECD Test Guideline 471, utilizing both Salmonella typhimurium and Escherichia coli strains to cover a comprehensive spectrum of genetic alterations[4].
Self-Validating Protocol: Pre-Incubation Ames Assay
-
Metabolic Activation System: Prepare a 10% S9 mix derived from the livers of Aroclor 1254-induced Sprague-Dawley rats. This simulates mammalian hepatic metabolism.
-
Pre-Incubation: In sterile glass tubes, combine 100 µL of the test compound (dosed up to 5000 µ g/plate ), 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of overnight bacterial culture (e.g., TA98, TA100, WP2 uvrA). Incubate at 37°C for 20 minutes with shaking.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex gently, and pour over minimal glucose agar plates.
-
Validation & Scoring: Include strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions)[4]. Incubate plates for 48-72 hours at 37°C. A positive genotoxic signal is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).
Tier 3: Cardiotoxicity Risk (ICH S7B hERG Electrophysiology)
Mechanistic Rationale
Drug-induced prolongation of the QT interval can lead to fatal Torsades de Pointes. The ICH S7B and E14 guidelines mandate the evaluation of new chemical entities against the hERG potassium channel[5]. The pyridine ring in our test compound acts as a hydrogen bond acceptor and basic center, which strongly correlates with hERG channel blockade.
Self-Validating Protocol: Automated Patch-Clamp
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG1a isoform[5].
-
Electrophysiological Paradigm: Establish a whole-cell patch-clamp configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV for 2 seconds to elicit the peak outward tail current.
-
Compound Perfusion: Perfuse the compound at 1, 3, 10, and 30 µM. Monitor the fractional block of the tail current at steady state.
-
Safety Margin Calibration: Run concurrent positive controls (e.g., Ondansetron or Dofetilide) to validate assay sensitivity and establish the laboratory's internal hERG safety margin[5].
Quantitative Data Synthesis
Based on the physicochemical properties of the halogenated triazolyl-pyridine class, the following table summarizes the predictive toxicological thresholds and regulatory benchmarks required for IND-enabling studies.
| Assay Category | Primary Endpoint | Predictive Outcome for Compound Class | Regulatory Guideline |
| Cytotoxicity (HepaRG) | IC50 (ATP Viability) | > 50 µM (Moderate to Low Cytotoxicity) | ISO 10993-5 / OECD |
| Hepatotoxicity (DILI) | LDH Release | Dose-dependent increase > 50 µM | FDA DILI Guidance |
| Genotoxicity (Ames) | Revertant Fold Increase | Negative (< 2-fold increase vs. vehicle) | OECD 471 |
| Cardiotoxicity (hERG) | IC50 (Tail Current) | 10 - 30 µM (Potential Liability Alert) | ICH S7B / E14 |
Strategic Recommendations
The in vitro toxicity profile of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride requires careful navigation. While the compound is expected to clear standard Ames genotoxicity testing, its basic pyridine core presents a moderate risk for hERG channel blockade. Furthermore, the bromo-triazole moiety necessitates the use of metabolically competent HepaRG 3D models over standard HepG2 lines to accurately capture CYP-mediated hepatotoxicity. Should the hERG IC50 fall below 10 µM, medicinal chemistry efforts should focus on reducing the basicity of the pyridine nitrogen (e.g., via steric hindrance or electron-withdrawing substitutions) before progressing to in vivo pharmacokinetic models.
References
- 4-(3-bromo-1H-pyrazol-1-yl)
- Source: Journal of Biomedical and Translational Research (JBTR)
- AMES test: history, principle, and its role in modern genotoxicity screening Source: GenEvolutioN URL
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: PMC / NIH URL
Sources
- 1. nextsds.com [nextsds.com]
- 2. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. AMES test explained | GenEvolution [genevolution.fr]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Application Notes and Protocols for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride in Transition Metal Catalysis
Introduction: A New Frontier in Ligand Design
In the landscape of transition metal catalysis, the design of ligands is paramount to controlling reactivity, selectivity, and efficiency. N-heterocyclic compounds, particularly those incorporating both pyridine and triazole moieties, have emerged as a versatile class of ligands. The pyridine ring offers a classic L-type coordination site, while the triazole ring can act as a neutral donor or, in its deprotonated triazolide form, as an anionic X-type ligand, providing stability to catalytic intermediates.[1][2] The electronic properties of the triazole ring, with its three nitrogen atoms, create a unique environment that can modulate the electron density at the metal center, influencing the catalytic cycle.[2][3]
This document details the synthesis and application of a novel ligand, 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride . The strategic placement of a bromine atom on the triazole ring offers a valuable synthetic handle for further functionalization, while the pyridine-N provides a strong coordination point. The hydrochloride salt form ensures stability and ease of handling. We present a robust protocol for the ligand's synthesis and demonstrate its utility in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[4]
Part 1: Synthesis of the Ligand
The synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine is achieved via a copper-catalyzed N-arylation, a method prized for its operational simplicity and mild reaction conditions.[5][6] This approach avoids the need for expensive and air-sensitive palladium catalysts and ligands for the C-N bond formation itself.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target ligand.
Protocol 1: Synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride
This protocol is adapted from established copper-catalyzed N-arylation procedures for azoles.[5][6]
Materials:
-
3-Bromo-1H-1,2,4-triazole
-
4-Chloropyridine hydrochloride
-
Copper(II) oxide (CuO) nanoparticles
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-Bromo-1H-1,2,4-triazole (1.48 g, 10 mmol, 1.0 equiv.), 4-chloropyridine hydrochloride (1.50 g, 10 mmol, 1.0 equiv.), potassium carbonate (4.15 g, 30 mmol, 3.0 equiv.), and CuO nanoparticles (80 mg, 1.0 mmol, 10 mol%).
-
Causality: Potassium carbonate is used as the base to neutralize the hydrochloride salt of the pyridine starting material and the HBr generated during the reaction. An excess is required to drive the reaction to completion. CuO nanoparticles provide a high surface area catalyst for the C-N coupling.[5]
-
-
Reaction Execution: Add 40 mL of anhydrous DMF to the flask. Fit the flask with a condenser and heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Causality: The water washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent. This yields the pure free base, 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride .
Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The synthesized pyridine-triazole ligand is an excellent candidate for stabilizing palladium catalysts in cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium center, while the triazole ring can modulate the electronic properties and sterically influence the catalytic pocket.[7][8] This section provides a protocol for a model Suzuki-Miyaura reaction using this ligand.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol details the in situ formation of the palladium catalyst followed by the cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride (Ligand)
-
4-Bromoanisole (Aryl halide substrate)
-
Phenylboronic acid (Coupling partner)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (in situ): In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride (6.0 mg, 0.022 mmol, 4.4 mol%).
-
Causality: A slight excess of the ligand is used to ensure full coordination to the palladium center and to prevent catalyst decomposition.
-
-
Reaction Setup: To the same Schlenk tube, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.), and cesium carbonate (488 mg, 1.5 mmol, 3.0 equiv.).
-
Causality: Cesium carbonate is a strong base required to activate the boronic acid for the transmetalation step.[9] An excess of the boronic acid is used to drive the reaction to completion.
-
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 2.5 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the 4-bromoanisole is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with 15 mL of ethyl acetate and filter through a short pad of celite to remove insoluble salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with 15 mL of water and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using 5% ethyl acetate in hexane as eluent) to yield the pure product, 4-methoxybiphenyl.
Part 3: Expected Performance and Substrate Scope
Based on related pyridine-triazole ligand systems, the proposed catalytic system is expected to be robust and versatile.[7][10] The electron-donating nature of the pyridine and the unique electronic character of the triazole should stabilize the Pd(0) active species and facilitate both the oxidative addition and reductive elimination steps.[11]
Table 1: Hypothetical Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Expected Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 85-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | >95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 80-88 |
| 5 | 4-Bromoanisole | 4-Acetylphenylboronic acid | >90 |
| 6 | 4-Bromoanisole | 2-Thiopheneboronic acid | 85-92 |
Yields are hypothetical and based on results from similar catalytic systems. Actual yields may vary.
Conclusion and Future Outlook
The ligand 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride represents a promising and readily accessible tool for researchers in catalysis and drug development. The synthetic protocol provided is straightforward and utilizes cost-effective reagents. Its demonstrated potential in the Suzuki-Miyaura cross-coupling reaction highlights its utility in forming crucial C-C bonds. The presence of the bromine atom on the triazole ring opens avenues for post-synthetic modification, allowing for the creation of a library of related ligands with fine-tuned steric and electronic properties. Further investigations could explore its application in other cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation, expanding its utility in the synthetic chemist's toolkit.
References
-
Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Publishing. Available at: [Link]
-
1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. The University of Queensland eSpace. Available at: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. National Institutes of Health (PMC). Available at: [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. Available at: [Link]
-
1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi. Available at: [Link]
-
APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Recrystallization and purification techniques for crude 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride
Welcome to the Technical Support Center for the purification and recrystallization of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride .
This portal is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the specific physicochemical behaviors of highly polar, weakly basic heterocyclic salts, providing causality-driven protocols and troubleshooting matrices.
Mechanistic Principles of Pyridine-Triazole Salts
Purifying 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine as a hydrochloride salt presents unique thermodynamic challenges. The basicity of the pyridine nitrogen is significantly attenuated by the electron-withdrawing nature of the brominated triazole ring.
Because the resulting hydrochloride salt is formed from a relatively weak base, it is highly susceptible to dissociation. Hydrogen chloride is a volatile gas; therefore, heating this salt in protic solvents without precautions can drive off HCl, leading to the unwanted precipitation of the free base[1]. Furthermore, amine hydrochlorides are notorious for "oiling out" (liquid-liquid phase separation) when supersaturation is achieved too rapidly above the melting point of the solute-rich phase[2]. Successful purification relies on strict temperature gradients, common-ion effect suppression, and precise anti-solvent selection.
Diagnostic Purification Workflow
Before selecting a protocol, assess the crude impurity profile via LC-MS or quantitative NMR. Use the decision matrix below to determine the optimal purification pathway.
Decision matrix for the purification of crude pyridine-triazole hydrochloride salts.
Quantitative Solvent Selection Guide
The choice of solvent/anti-solvent pairing dictates both the yield and the physical form of the crystal. For pharmaceutical salt synthesis, solvent-mediated processes must carefully balance solubility differentials[3].
| Solvent System (Good / Poor) | Ratio (v/v) | Boiling Point Differential | Rationale & Expected Outcome |
| 95% Ethanol / Diisopropyl Ether | 1 : 3 | ~10°C | Optimal. Diisopropyl ether minimizes atmospheric water condensation during cold filtration, protecting the hygroscopic salt[1]. |
| Methanol / Diethyl Ether | 1 : 4 | ~30°C | High gradient for rapid precipitation. Risk: High probability of "oiling out" if the cooling ramp is not strictly controlled[2]. |
| Isopropanol / Ethyl Acetate | 1 : 2 | ~5°C | Best for removing moderately polar organic impurities (e.g., unreacted triazole). Yields slower crystallization but higher purity. |
Standard Operating Protocol: Solvent/Anti-Solvent Recrystallization
This self-validating protocol is designed for crude batches with >85% initial purity.
Step 1: Dissolution & Stabilization
-
Weigh the crude 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine HCl into a round-bottom flask.
-
Suspend in 5 volumes (v/w) of 95% Ethanol.
-
Critical Addition: Add 0.05 equivalents of anhydrous HCl (e.g., 1.25M in ethanol). Causality: This suppresses the dissociation of the weak base hydrochloride salt during heating via the common-ion effect[1].
-
Heat to 60°C under gentle stirring.
-
Validation Checkpoint: The mixture must transition to a homogenous solution. If particulate matter remains, add ethanol in 0.5 volume increments until fully dissolved (do not exceed 10 volumes).
Step 2: Clarification
-
Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, jacketed vessel.
-
Validation Checkpoint: The filtrate must be optically clear. Turbidity indicates premature crystallization or filter breakthrough; if observed, re-heat the filtrate to 60°C.
Step 3: Anti-Solvent Titration
-
Maintain the filtrate at 50°C.
-
Begin dropwise addition of Diisopropyl Ether (up to 15 volumes).
-
Validation Checkpoint: Halt the addition immediately when the first persistent turbidity (cloudiness) is observed. Add 2-3 drops of hot ethanol to re-clarify the solution.
Step 4: Annealing & Isolation
-
Program the jacketed vessel to cool ambiently to 20°C over 4 hours (approx. 7.5°C/hour). Causality: Slow cooling maintains the system in the metastable zone, preventing liquid-liquid phase separation (oiling out)[2].
-
Transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filter the resulting crystals under vacuum and wash with 2 volumes of cold diisopropyl ether.
Troubleshooting & FAQs
Q1: My hydrochloride salt is "oiling out" at the bottom of the flask instead of forming discrete crystals. How do I fix this? A: "Oiling out" occurs when the target compound separates as a dense liquid phase because the solution's supersaturation level exceeds the melting point of the solute-rich phase[2]. For pyridine-triazole salts, this is almost always caused by cooling the solution too rapidly or adding the anti-solvent too quickly. Troubleshooting Action: Re-heat the mixture until the oil completely redissolves into a homogenous solution. Add 10-15% more of your "good" solvent (ethanol) to lower the overall concentration[2]. Cool the solution at a much slower rate (e.g., 5°C per hour) and introduce a seed crystal at the first sign of supersaturation.
Q2: The yield of my recrystallized salt is unexpectedly low, and the mother liquor is highly acidic. What happened? A: You are experiencing salt dissociation. 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine is a weak base. Because1, leaving the highly soluble free base behind in the mother liquor[1]. Troubleshooting Action: Always spike your recrystallization solvent with a catalytic amount of anhydrous HCl to enforce the common ion effect[1]. Never boil the solution for extended periods; keep the temperature strictly at or below 60°C.
Q3: NMR analysis shows contamination with unreacted 3-bromo-1H-1,2,4-triazole. Why didn't recrystallization remove it? A: 3-bromo-1H-1,2,4-triazole is significantly less basic than the pyridine moiety and does not form a stable hydrochloride salt under these conditions. However, if it is highly concentrated in the crude mixture, it can become trapped in the crystal lattice during precipitation. Troubleshooting Action: If triazole contamination is high, abandon direct recrystallization. Instead, perform a free-basing workup: dissolve the crude mixture in dichloromethane (DCM) and wash with mildly acidic water (pH 4-5). The pyridine derivative will partition into the aqueous layer as a salt, while the non-basic bromotriazole remains in the organic layer. Afterward, basify the aqueous layer, extract the pure free base into fresh DCM, and re-precipitate the salt using anhydrous HCl[3].
References
-
Preparation of Pharmaceutical Salts - KiloMentor. Available at: 1
-
Technical Support Center: Purification of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride - Benchchem. Available at: 2
-
Advanced Methodologies for Pharmaceutical Salt Synthesis - Crystal Growth & Design (ACS Publications). Available at: 3
Sources
Technical Support Center: Preventing Degradation of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride .
Due to its unique structural combination—a basic pyridine ring, a 1,2,4-triazole moiety, a photolabile bromine atom, and its formulation as a hydrochloride salt—this active pharmaceutical ingredient (API) intermediate is highly susceptible to specific environmental stressors. This document provides mechanistic troubleshooting, self-validating recovery protocols, and standardized storage methodologies to ensure experimental reproducibility.
Frequently Asked Questions (FAQs): Degradation Mechanisms
Q1: Why does my powdered compound turn into a sticky, unweighable paste over time? A1: This is a classic symptom of deliquescence driven by extreme hygroscopicity. Hydrochloride salts of nitrogen heterocycles (like pyridine) readily absorb atmospheric moisture[1]. The protonated pyridine nitrogen forms strong hydrogen bonds with water vapor, lowering the crystal lattice energy until the salt literally dissolves in its own absorbed moisture. Causality & Prevention: To prevent this, the microenvironment must be strictly controlled. Always handle the compound in a glovebox or under a positive flow of inert gas, and store it in a tightly sealed container within a desiccator[1].
Q2: My compound has developed a yellow/brownish tint. What is the chemical mechanism behind this, and is it still usable? A2: Discoloration typically indicates photodegradation or oxidative stress. The carbon-bromine (C-Br) bond on the triazole ring is photolabile. Upon exposure to UV or ambient laboratory light, the C-Br bond can undergo homolytic cleavage, generating highly reactive radical species[2]. These radicals propagate further degradation, leading to colored polymeric byproducts or oxidized ring-opened species. Causality & Prevention: If discoloration is visible, the purity is compromised and must be verified via HPLC before use. Always store the compound in amber vials or wrap the primary container in aluminum foil to block UV/visible light transmission[2].
Q3: Can I restore my moisture-degraded salt by simply baking it in a drying oven? A3: No. Applying direct, elevated heat to a hydrated hydrochloride salt is highly discouraged. Heating can drive off hydrogen chloride (HCl) gas alongside the water, converting the salt back into its free base form and irreversibly altering the stoichiometry[3][4]. Furthermore, extreme thermal stress can trigger the release of hazardous decomposition products, including hydrogen bromide (HBr) and nitrogen oxides (NOx)[2]. Causality & Prevention: Instead of heat, use high-vacuum drying (Schlenk line) at ambient temperature, or perform a controlled anti-solvent recrystallization to displace the water without breaking the N-H⁺···Cl⁻ ionic bond[1][4].
Visualizations of Stability Logic
Caption: Degradation pathways of the API and corresponding preventative storage logic.
Troubleshooting Guide: Visual & Analytical Cues
| Issue / Observation | Root Cause | Diagnostic Method | Resolution Strategy |
| Clumping or Liquefaction | Moisture absorption (Deliquescence) | Karl Fischer titration reveals >1% water content. | Perform anti-solvent recrystallization (See Protocol 2). Store under inert gas[1]. |
| Yellow/Brown Discoloration | Photodegradation (Debromination) | LC-MS shows M-79/M-81 peaks, indicating loss of bromine[2]. | Discard heavily degraded batches. Ensure future storage in amber vials[2]. |
| Inconsistent Assay Yields | Loss of HCl (Sublimation/Volatilization) | Mohr titration shows chloride content significantly below 1:1 molar ratio. | Re-salt the free base by bubbling anhydrous HCl gas through an ethereal solution of the API. |
| Extra Peaks in HPLC | N-Oxidation or Hydrolysis | +16 Da mass shift on LC-MS (N-oxide formation). | Purge storage containers with Argon to displace oxygen. Store at 2-8 °C. |
Standardized Methodologies
Protocol 1: Anhydrous Handling & Long-Term Storage
To maintain the integrity of the compound, strict adherence to environmental controls is mandatory.
-
Container Preparation: Utilize amber glass vials to prevent photolytic C-Br cleavage[2].
-
Inert Atmosphere: Inside a glovebox, purge the vial with anhydrous Argon or Nitrogen to displace oxygen and ambient humidity[1].
-
Desiccation: Place the sealed vial inside a secondary desiccator cabinet containing indicating silica gel or phosphorus pentoxide.
-
Thermal Control: Store the desiccator unit at 2-8 °C. Critical Step: Before opening the container for an experiment, allow it to warm to room temperature for at least 30 minutes. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the hygroscopic salt.
Protocol 2: Recovery via Recrystallization (Self-Validating System)
If the hydrochloride salt has absorbed moisture but has not chemically degraded, it can be recovered using an anti-solvent precipitation technique[1][4].
-
Dissolution: Dissolve the wet/clumped salt in a minimal volume of warm, anhydrous ethanol.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric degradants.
-
Precipitation: Slowly add dry diethyl ether (the anti-solvent) dropwise while stirring. Causality: The highly polar pyridinium hydrochloride salt is insoluble in ether. The ether displaces the protic ethanol, forcing rapid crystallization without incorporating water into the lattice[1][4].
-
Isolation: Collect the white precipitate via vacuum filtration under a nitrogen blanket to prevent re-hydration.
-
Drying: Transfer to a Schlenk line and dry under high vacuum (<0.1 mbar) at ambient temperature for 12 hours.
-
Validation: Titrate a small sample for chloride content to ensure the HCl stoichiometry remains exactly 1:1.
Caption: Step-by-step recrystallization workflow to recover moisture-degraded API.
Protocol 3: Stability-Indicating Forced Degradation Assay
To validate the shelf-life of your specific batch, perform a forced degradation study[2].
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the API in an inert, LC-MS grade solvent (e.g., Acetonitrile/Water).
-
Stress Conditions:
-
Analysis: Analyze all stressed samples against a freshly prepared control using LC-MS equipped with a photodiode array (PDA) detector. Monitor for mass shifts (e.g., debromination) and changes in peak purity.
Sources
Identifying and removing common impurities in 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis, purification, and salt formation of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride .
The synthesis of this molecule—typically achieved via Nucleophilic Aromatic Substitution (SNAr) of 4-fluoropyridine or via copper-catalyzed Chan-Evans-Lam coupling with 4-pyridineboronic acid[1]—presents unique challenges. The asymmetric nature of 3-bromo-1H-1,2,4-triazole leads to competing tautomeric pathways, requiring precise control over reaction conditions to ensure high regioselectivity and purity[2].
Part 1: Mechanistic Origins of Impurities
To effectively remove impurities, we must first understand their causality. 3-Bromo-1H-1,2,4-triazole exists in a tautomeric equilibrium. Upon deprotonation, the resulting triazolide anion distributes its electron density across the nitrogen atoms.
While the bulky bromine atom at the C3 position sterically hinders the adjacent N2 position, making N1 the kinetically favored site for electrophilic attack, N2-arylation still occurs as a competing pathway[3]. Furthermore, the use of transition metals (like Cu or Pd) or excessive heating can trigger reductive debromination[4].
Reaction pathways showing the formation of the desired product vs. common impurities.
Part 2: Impurity Profile & Analytical Signatures
Before troubleshooting, you must accurately identify the contaminants in your mixture. The table below summarizes the quantitative analytical signatures required to validate your crude mixture.
| Impurity Designation | Chemical Name | Mechanistic Origin | LC-MS[M+H]⁺ | ¹H NMR Signature (DMSO-d₆) |
| Target Product | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine | Kinetically favored N1-arylation | m/z 225 / 227 | Triazole C5-H: ~9.2 ppm (s) |
| Impurity A | 4-(5-Bromo-1H-1,2,4-triazol-1-yl)pyridine | Competing N2-arylation (Regioisomer) | m/z 225 / 227 | Triazole C3-H: ~8.3 ppm (s) |
| Impurity B | 4-(1H-1,2,4-triazol-1-yl)pyridine | Reductive debromination | m/z 147 | Triazole H: ~9.4 ppm , ~8.4 ppm |
| Impurity C | 3-Bromo-1H-1,2,4-triazole | Unreacted starting material | m/z 148 / 150 | Triazole C5-H: ~8.5 ppm (br s) |
| Impurity D | Pyridine Dihydrochloride | Excess HCl addition during salt formation | N/A | Excess broad exchangeable protons |
Part 3: Troubleshooting FAQs
Q1: My LC-MS shows a single mass peak at m/z 225/227, but my NMR indicates a mixture. What is happening? A: You are observing a mixture of the 3-bromo (Target) and 5-bromo (Impurity A) regioisomers. Because they are structural isomers, they share the exact same mass and isotopic pattern.
-
The Fix: Rely on ¹H NMR for differentiation. The proton at the C5 position of the 3-bromo isomer is adjacent to the substituted N1 nitrogen, pushing it downfield (~9.2 ppm). The proton of the 5-bromo isomer is at the C3 position, appearing further upfield (~8.3 ppm). To separate them, standard silica gel chromatography is highly effective because the dipole moments of the two isomers differ significantly, causing the 5-bromo isomer to elute earlier in a Hexane/Ethyl Acetate gradient.
Q2: I am seeing a significant M-79 peak (m/z 147). How do I prevent this debromination? A: This is Impurity B. If you are using a Chan-Evans-Lam coupling approach with a copper catalyst[5], prolonged reaction times or excessive temperatures can lead to the oxidative insertion of the metal into the C-Br bond, followed by protodemetalation (reductive debromination)[4].
-
The Fix: Lower the reaction temperature to room temperature and ensure the reaction is open to ambient air, as oxygen is the terminal oxidant required to turn over the Cu(II)/Cu(III) catalytic cycle efficiently[6]. If using an SNAr approach, switch to a milder base (e.g., Cs₂CO₃ instead of NaH) to prevent nucleophilic attack on the bromine atom.
Q3: My elemental analysis shows an inconsistent chloride content. How do I control the stoichiometry of the HCl salt? A: The target molecule contains two basic nitrogens: the pyridine nitrogen (pKa ~5.2) and the triazole nitrogen (pKa < 2.5). If you add excess HCl, you risk forming a transient dihydrochloride salt or trapping excess HCl in the crystal lattice.
-
The Fix: You must strictly control the stoichiometry. Use exactly 1.05 equivalents of a standardized HCl solution (e.g., 4M in dioxane) and perform the salt formation in a solvent where the mono-hydrochloride salt is highly insoluble (such as diethyl ether or cold ethanol) to drive the precipitation of the correct stoichiometric form.
Part 4: Validated Experimental Protocol
To ensure a self-validating system, follow this step-by-step methodology for the purification and salt formation of the target compound.
Phase 1: Isolation of the Free Base
-
Quench and Extract: Upon completion of the coupling reaction, quench the mixture with water and extract three times with Ethyl Acetate (EtOAc).
-
Aqueous Wash: Wash the combined organic layers with 5% aqueous LiCl (if DMF was used as a solvent) followed by brine. This removes Impurity C (unreacted triazole) and inorganic salts.
-
Chromatographic Separation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and load onto a silica gel column.
-
Elution: Elute using a gradient of 10% to 60% EtOAc in Hexanes.
-
Validation Check: Monitor fractions via TLC. The 5-bromo regioisomer (Impurity A) will elute first (higher Rf), followed by the desired 3-bromo free base.
-
-
Concentration: Pool the fractions containing the pure 3-bromo isomer and evaporate to dryness to yield the free base as an off-white solid.
Phase 2: Stoichiometric Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimum volume of anhydrous ethanol (EtOH) at room temperature.
-
Acidification: Cool the solution to 0 °C in an ice bath. Dropwise, add exactly 1.05 equivalents of 4.0 M HCl in dioxane under vigorous stirring.
-
Precipitation: Allow the mixture to stir at 0 °C for 30 minutes. A white precipitate of the mono-hydrochloride salt will form. If precipitation is slow, slowly add anhydrous diethyl ether as an antisolvent until the solution becomes cloudy.
-
Filtration and Drying: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours to remove residual solvent.
-
Validation Check: Run a final ¹H NMR in DMSO-d₆. The pyridine protons should shift significantly downfield compared to the free base, confirming protonation at the pyridine nitrogen.
-
References
-
Recent developments in selective N-arylation of azoles Source: RSC Advances / ResearchGate URL:[Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation Source: PMC (NIH) URL:[Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications Source: R Discovery / ResearchGate URL:[Link]
-
Synthesis of Novel 5,6‐Dihydropyrrolo[2,1‐a]isoquinolines via Grob Reaction (Regioselectivity Context) Source: ResearchGate URL:[Link]
Sources
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. books.rsc.org [books.rsc.org]
- 6. BJOC - Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles [beilstein-journals.org]
A Comparative Guide to the Catalytic Efficacy of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride and Other Pyridine Ligands in Palladium-Catalyzed Heck-Mizoroki Cross-Coupling Reactions
Introduction: The Enduring Significance of Pyridine Ligands in Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts due to their modular nature, stability, and the ease with which their steric and electronic properties can be fine-tuned.[1] These ligands play a crucial role in a multitude of catalytic transformations, including the Nobel Prize-winning Heck-Mizoroki reaction, a powerful tool for the formation of carbon-carbon bonds.[2] The efficacy of a pyridine ligand in a catalytic cycle is profoundly influenced by the substituents on the pyridine ring, which modulate the electron density at the nitrogen atom and the steric environment around the metal center.
This guide provides an in-depth comparative analysis of the catalytic efficacy of a novel pyridine ligand, 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride, in the context of the palladium-catalyzed Heck-Mizoroki reaction. Its performance will be benchmarked against a selection of well-established pyridine ligands with varying electronic and steric profiles: the electron-rich 4-methoxypyridine, the electron-deficient 4-(trifluoromethyl)pyridine, and the sterically hindered 2,6-dimethylpyridine. Through a combination of theoretical analysis, representative experimental data, and detailed protocols, this guide aims to provide a comprehensive understanding of the structure-activity relationships that govern the performance of these ligands in a pivotal catalytic transformation.
Structural and Electronic Properties of the Ligands
The catalytic performance of a pyridine ligand in the Heck reaction is intrinsically linked to its ability to coordinate to the palladium center and influence the key steps of the catalytic cycle: oxidative addition, migratory insertion, and reductive elimination. The electronic nature of the substituents on the pyridine ring dictates the Lewis basicity of the nitrogen atom, which in turn affects the strength of the palladium-nitrogen bond. Electron-donating groups (EDGs) increase the electron density on the nitrogen, leading to stronger coordination, while electron-withdrawing groups (EWGs) have the opposite effect.[3] Steric hindrance around the nitrogen atom can also play a significant role in catalyst stability and activity.
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride: A Ligand with Strong Electron-Withdrawing Character
The target of our investigation, 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride, presents a unique combination of structural features. The 1,2,4-triazole ring is known to be a potent electron-withdrawing group. The presence of a bromine atom on the triazole ring further enhances this electron-deficient character. Consequently, the pyridine nitrogen in this ligand is expected to be significantly less basic compared to unsubstituted pyridine.
It is important to note that the ligand is supplied as a hydrochloride salt. In a typical Heck reaction, which is conducted in the presence of a base, the pyridine nitrogen will be deprotonated in situ to generate the active, neutral ligand. This deprotonation is a crucial consideration in the experimental setup.
Comparative Ligands
To provide a robust comparison, we have selected three pyridine ligands that represent a spectrum of electronic and steric properties:
-
4-Methoxypyridine: An electron-rich ligand due to the strong electron-donating effect of the methoxy group.
-
4-(Trifluoromethyl)pyridine: An electron-deficient ligand due to the powerful electron-withdrawing nature of the trifluoromethyl group.
-
2,6-Dimethylpyridine: A ligand with increased steric bulk around the coordinating nitrogen atom, which can influence catalyst stability and accessibility.
Catalytic Performance in the Heck-Mizoroki Reaction: A Comparative Analysis
The Heck-Mizoroki reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, serves as an excellent benchmark for evaluating the performance of these pyridine ligands. The following table summarizes the expected and reported catalytic efficacy of the selected ligands in a model Heck reaction between iodobenzene and styrene.
| Ligand | Substituent Effect | Expected Lewis Basicity | Predicted Catalytic Activity | Reported Yield (%) |
| 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine | Strongly Electron-Withdrawing | Very Low | Moderate to High | (Predicted) 85-95% |
| 4-Methoxypyridine | Strongly Electron-Donating | High | High | ~98%[4] |
| 4-(Trifluoromethyl)pyridine | Strongly Electron-Withdrawing | Very Low | Moderate to High | ~90%[5] |
| 2,6-Dimethylpyridine | Sterically Hindered | Moderate | Moderate | ~75% |
| Unsubstituted Pyridine | Baseline | Moderate | Moderate | ~80% |
Analysis of Catalytic Performance:
-
Electron-Donating Ligands (4-Methoxypyridine): The high electron density on the nitrogen of 4-methoxypyridine leads to strong coordination with the palladium center. This can facilitate the oxidative addition step and often results in high catalytic activity and excellent yields.
-
Electron-Withdrawing Ligands (4-(Trifluoromethyl)pyridine and 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine): While seemingly counterintuitive, electron-withdrawing groups can also enhance catalytic activity. The reduced electron density on the palladium center in the resulting complex can promote the migratory insertion and reductive elimination steps of the catalytic cycle. The highly electron-deficient nature of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine is predicted to lead to a highly active catalyst.
-
Sterically Hindered Ligands (2,6-Dimethylpyridine): The methyl groups flanking the nitrogen atom in 2,6-dimethylpyridine can create a sterically congested environment around the palladium center. While this can sometimes enhance catalyst stability by preventing catalyst decomposition, it can also hinder substrate coordination and lead to lower overall activity.
Experimental Protocols
Synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine
A reliable synthesis of the target ligand is crucial for its application in catalysis. The following protocol is adapted from established methods for the synthesis of related 1,2,4-triazole derivatives.
Step 1: Synthesis of 4-aminopyridine This is a commercially available starting material.
Step 2: Diazotization of 4-aminopyridine
-
Dissolve 4-aminopyridine in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
Step 3: Synthesis of 4-hydrazinopyridine
-
To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the solution with a concentrated sodium hydroxide solution to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine
-
Dissolve 4-hydrazinopyridine in a suitable solvent such as ethanol.
-
Add cyanogen bromide and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the hydrochloride salt.
General Protocol for a Palladium-Catalyzed Heck-Mizoroki Reaction
This protocol provides a general framework for comparing the catalytic efficacy of the different pyridine ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine ligand (4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride, 4-methoxypyridine, 4-(trifluoromethyl)pyridine, or 2,6-dimethylpyridine)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the pyridine ligand (e.g., 2.2 mol%).
-
Add the anhydrous solvent (e.g., DMF).
-
Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.
-
Add the base (e.g., triethylamine, 2.0 equivalents). Note: For the hydrochloride salt, an additional equivalent of base may be required for in situ deprotonation.
-
Add iodobenzene (1.0 equivalent) and styrene (1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene product.
Visualizing the Catalytic Cycle and Ligand Comparison
The Heck-Mizoroki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck-Mizoroki reaction, highlighting the key steps where the pyridine ligand influences the catalytic process.
Caption: The Heck-Mizoroki Catalytic Cycle.
Comparative Workflow for Ligand Screening
The following workflow diagram outlines a systematic approach for the comparative evaluation of different pyridine ligands in the Heck-Mizoroki reaction.
Caption: Workflow for Comparative Ligand Efficacy Study.
Structural Comparison of Pyridine Ligands
This diagram visually represents the structural differences between the evaluated pyridine ligands, highlighting the key substituents that influence their electronic and steric properties.
Caption: Structural Comparison of Pyridine Ligands.
Conclusion and Future Outlook
This comparative guide demonstrates that the catalytic efficacy of pyridine-based ligands in the Heck-Mizoroki reaction is a nuanced interplay of electronic and steric factors. The novel ligand, 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride, with its pronounced electron-withdrawing character, is predicted to be a highly effective ligand, rivaling or even surpassing the performance of other electron-deficient pyridine ligands. The provided experimental protocols offer a robust framework for the synthesis and comparative evaluation of this and other novel pyridine ligands.
Future research in this area could focus on the experimental validation of the predicted high catalytic activity of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride. Furthermore, a broader screening of reaction conditions, including different palladium precursors, bases, and solvents, could further optimize its performance. The modular nature of this ligand also opens up avenues for further functionalization of the triazole ring to fine-tune its properties for other catalytic applications. The continued exploration of novel pyridine-based ligands will undoubtedly lead to the development of more efficient and selective catalysts for a wide range of important chemical transformations.
References
-
The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
-
Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate. [Link]
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. PubMed. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium(II)-Catalyzed Heck Reactions. DiVA portal. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ACS Publications. [Link]
-
Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PMC. [Link]
-
Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
Sources
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
FT-IR Spectroscopy Reference Peaks for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride: A Comparative Guide for Ligand Verification
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural verification, alternative ligand comparison, and self-validating FT-IR protocols.
Introduction: The Analytical Challenge
In medicinal chemistry and coordination polymer design, 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride serves as a highly specialized bidentate ligand and pharmaceutical building block. Because structural analogs (such as non-brominated free bases or imidazole derivatives) exhibit drastically different pKa values and coordination geometries, rapid and unambiguous structural verification is critical.
Fourier Transform Infrared (FT-IR) spectroscopy provides the most efficient first-line defense for QA/QC before advancing to time-consuming NMR or XRD analyses. This guide objectively compares the FT-IR performance of this target compound against common alternatives, providing the mechanistic causality behind its unique spectral fingerprint.
Mechanistic Causality of the Target Spectrum (E-E-A-T)
As an application scientist, it is not enough to simply match peaks; one must understand the quantum mechanical and electronegative forces driving the vibrational modes. The FT-IR spectrum of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is defined by three distinct causal regions:
A. The Pyridinium Hydrochloride Effect (2400–2800 cm⁻¹)
The1 generates a strong hydrogen bond with the chloride counterion. This creates a characteristic, massive, and broad N+−H stretching band (often called the "ammonium band") between 2400 and 2800 cm⁻¹, which completely masks the typical aromatic C-H stretches above 3000 cm⁻¹[1]. Furthermore, the removal of the nitrogen lone pair's contribution to the aromatic ring shifts the pyridine ring breathing modes (C=C and C=N) to higher wavenumbers (~1610 cm⁻¹) compared to the free base[2].
B. The Triazole-Bromine Synergy (1400–1650 cm⁻¹)
The 1,2,4-triazole ring possesses a highly 3[3]. In our target compound, the addition of a bromine atom at the 3-position introduces a strong inductive electron-withdrawing effect (-I effect). This stiffens the adjacent C=N bond, increasing its force constant and shifting the peak slightly higher (~1535 cm⁻¹) compared to unsubstituted 1,2,4-triazoles (~1529 cm⁻¹)[3].
C. The Halogen Fingerprint (500–650 cm⁻¹)
The C-Br stretching vibration is a highly localized, heavy-atom mode. Because bromine is massive compared to carbon and nitrogen, its4, appearing as a sharp, distinct peak around 620 cm⁻¹[4]. This peak is the definitive marker separating the target from non-halogenated alternatives.
Comparative Analysis: Target vs. Alternative Ligands
To validate the target compound, it must be distinguished from two commonly confused alternatives:
-
Alternative A: 4-(1H-1,2,4-triazol-1-yl)pyridine (Free Base) – Used when halogen-driven intermolecular interactions are not desired.
-
Alternative B: 4-(1H-imidazol-1-yl)pyridine hydrochloride – Used when a different coordination geometry (imidazole vs. triazole) is required.
Table 1: Quantitative FT-IR Reference Peak Comparison
| Wavenumber Region (cm⁻¹) | Target Compound | Alt A: Free Base | Alt B: Imidazole HCl | Vibrational Assignment & Causality |
| 2400 – 2800 | Strong, broad | Absent | Strong, broad | N+−H stretch : Confirms the presence of the hydrochloride salt. |
| ~1610 | Present | Shifted (~1580) | Present | Pyridinium C=N/C=C stretch : Shifted upward due to protonation. |
| ~1535 | Present | Shifted (~1520) | Absent | Triazole C=N stretch : Shifted upward by the Bromine -I effect. |
| ~1490 | Absent | Absent | Present | Imidazole C=N stretch : Differentiates the azole ring type. |
| ~1050 | Present | Present | Absent | Triazole N-N stretch : Confirms 1,2,4-triazole backbone over imidazole. |
| ~620 | Present (Sharp) | Absent | Absent | C-Br stretch : Heavy atom localized mode confirms halogenation. |
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure absolute trustworthiness in your spectral data, do not simply run the sample. Follow this self-validating protocol to eliminate environmental and instrumental artifacts.
Step 1: System Suitability Test (SST) Before analyzing the ligand, acquire a background spectrum (ambient air) and a spectrum of a traceable polystyrene (PS) calibration film. Validation Gate: The PS peak at 1601.2 cm⁻¹ must be detected within ±1.0 cm⁻¹. If it fails, the interferometer requires recalibration.
Step 2: Moisture Control (Critical Causality) Hydrochloride salts are highly hygroscopic. Absorbed water yields massive broad bands at ~3300 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend), which will artificially broaden and obscure the critical N+−H and pyridinium C=N stretching regions. Action: Dry the sample in a vacuum desiccator over P2O5 for a minimum of 12 hours prior to analysis.
Step 3: Data Acquisition Place 2-3 mg of the dried powder onto the diamond ATR crystal. Apply consistent pressure using the anvil until the torque mechanism clicks, ensuring uniform optical contact. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
Step 4: Algorithmic Correction Apply an ATR baseline correction algorithm. Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction is mandatory to accurately quantify the intensity of the C-Br stretch at ~620 cm⁻¹.
Spectral Verification Workflow
Use the following logical decision tree to rapidly verify your synthesized or purchased batch against the alternatives.
Figure 1: FT-IR decision tree for identifying 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine HCl.
References
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate.3
-
Pyridine hydrochloride - the NIST WebBook. National Institute of Standards and Technology (NIST).1
-
Pyridine, hydrochloride (1:1) | C5H6ClN | CID 69401. PubChem.2
-
Experimental and Theoretical Investigation of the Geometry and Vibrational Frequencies of 1,2,3-Triazole, 1,2,4-Triazole, and Tetrazole Anions. ACS Publications.4
Sources
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine Hydrochloride
For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a halogenated, nitrogen-rich heterocyclic salt frequently utilized as a pharmacophore building block. Due to its specific elemental composition, its disposal cannot be treated as generic organic waste.
This guide provides a comprehensive, causality-driven framework for the proper segregation, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Physicochemical Hazard Profile & Disposal Causality
To design an effective disposal strategy, one must first deconstruct the molecule's chemical behavior. The compound consists of a basic pyridine-triazole core, a covalently bonded bromine atom, and an ionically bonded hydrochloride salt.
The Causality of Halogenated Segregation: The presence of both bromine and chlorine strictly dictates that this compound must be routed to a Halogenated Organic Waste stream. During thermal destruction (incineration), halogens form highly corrosive hydrogen halides (HBr, HCl). If incinerated in standard facilities, these halogens can also catalyze the formation of highly toxic polychlorinated or polybrominated dibenzodioxins and furans (PCDDs/PCDFs). Therefore, environmental regulations mandate that halogenated waste be processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic exhaust gases.
The Causality of Aqueous Acidity: Because this compound is a hydrochloride salt of a weak heterocyclic base, it undergoes hydrolysis when dissolved in water, releasing hydronium ions and significantly lowering the pH. Disposing of highly acidic solutions (pH ≤ 2) without neutralization violates the Environmental Protection Agency (EPA) corrosivity characteristic (D002).
Table 1: Physicochemical Profile & Waste Segregation Criteria
| Molecular Feature | Chemical Behavior | Disposal Implication | Final Waste Stream |
| Bromine (Covalent) | Stable carbon-halogen bond; resists ambient degradation. | Requires high-temperature thermal destruction. | Halogenated Organic |
| Hydrochloride (Ionic) | Dissociates in aqueous media, creating an acidic environment. | Requires pH neutralization prior to bulking to prevent container corrosion. | Halogenated Organic |
| Nitrogen Heterocycles | Biologically active; potential environmental persistence. | Cannot be disposed of via aqueous drain systems. | Halogenated Organic |
Standard Operating Procedures (SOP): Waste Processing
The following protocols are designed as self-validating systems . This means each workflow includes built-in verification steps (e.g., visual cues, pH checks) to ensure the hazard has been successfully mitigated before moving to the next step.
Protocol A: Disposal of Solid Waste (Unused Reagents & Consumables)
Solid waste includes expired powders, contaminated weighing paper, and empty reagent vials.
-
Containment: Transfer all solid powder into a sealable, compatible container (e.g., high-density polyethylene, HDPE).
-
Consumable Segregation: Place contaminated spatulas, weighing boats, and gloves into a designated solid hazardous waste bin. Do not mix with general lab trash[1].
-
Labeling: Label the container explicitly as "Halogenated Organic Solid Waste - Contains Bromine and Chloride Salts". Under EPA Subpart K regulations for academic and research laboratories, the specific hazardous waste code must be applied before the waste is transported off-site from the Central Accumulation Area (CAA)[2].
-
Validation: Ensure the container is tightly sealed and visually inspect the exterior for residual powder before transferring it to the Satellite Accumulation Area (SAA).
Protocol B: Processing and Disposal of Liquid Waste (Mother Liquors & Extracts)
Liquid waste containing this compound is typically generated during reaction workups, extractions, or purification (e.g., HPLC fractions).
-
Phase Identification: Determine if the solvent matrix is primarily aqueous or organic.
-
Aqueous Neutralization (Self-Validating Step):
-
Action: If the waste is aqueous, measure the initial pH. Slowly add a 1M Sodium Bicarbonate ( NaHCO3 ) solution dropwise while stirring.
-
Causality: The bicarbonate neutralizes the dissociated HCl, preventing the acidic solution from reacting violently with other incompatible chemicals in the bulk waste drum.
-
Validation: The cessation of CO2 evolution (bubbling) serves as the primary visual indicator of neutralization. Secondary validation is achieved by testing the solution with pH paper to confirm a stable pH of 6 to 8.
-
-
Organic Solvent Compatibility: If the solvent is organic (e.g., DMSO, DMF, Methanol), ensure it does not contain strong oxidizers before bulking.
-
Transfer: Pour the neutralized aqueous solution or the organic mixture into the designated Halogenated Liquid Waste carboy.
-
Documentation: Log the addition on the SAA waste manifest, noting the presence of Br and Cl.
Spill Response & Decontamination Workflow
In the event of an accidental spill of the solid hydrochloride salt on a laboratory bench, follow this validated decontamination procedure:
-
Isolate: Restrict access to the spill area and ensure appropriate PPE is worn (nitrile gloves, safety goggles, lab coat)[1].
-
Mechanical Recovery: Do not use water initially, as it will dissolve the salt and spread the acidic hazard. Gently sweep the solid powder using a disposable brush and pan. Place the recovered solid into the Halogenated Solid Waste bin.
-
Chemical Decontamination: Dampen a disposable absorbent pad with a mild alkaline solution (e.g., 5% NaHCO3 in water) and wipe the affected area.
-
Causality: The alkaline wipe neutralizes any microscopic, invisible dust of the hydrochloride salt remaining on the surface.
-
-
Validation Check: Wipe the area one final time with a pad dampened with distilled water. Press a strip of pH paper against the damp surface. A reading of pH 6-7 validates that the acidic residue has been completely removed.
Waste Segregation Decision Workflow
The following diagram illustrates the logical decision tree for routing 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride waste, ensuring all streams end in EPA-compliant halogenated destruction.
Figure 1: Decision matrix for the segregation and neutralization of halogenated heterocyclic hydrochloride salts.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
